molecular formula C29H25N5O3 B2445108 N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide CAS No. 1207017-89-7

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide

Cat. No. B2445108
CAS RN: 1207017-89-7
M. Wt: 491.551
InChI Key: LMSDSBKSEJUKPQ-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C29H25N5O3 and its molecular weight is 491.551. The purity is usually 95%.
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Scientific Research Applications

Discovery of Quinazolines as Histamine H4 Receptor Inverse Agonists

A series of quinazoline-containing compounds, including structures similar to the query compound, were identified as potent human H4 receptor inverse agonists. These compounds also showed considerable affinity for the human histamine H1 receptor, suggesting their potential for therapeutic benefit in anti-inflammatory and dual-action H1R/H4R ligand applications. This research demonstrates the potential of quinazoline derivatives in the development of novel therapeutic agents (Smits et al., 2008).

Rhodium-Catalyzed Oxidative Coupling Reactions

The compound's structural elements resemble those involved in rhodium-catalyzed oxidative coupling reactions. Such reactions lead to the formation of complex structures through regioselective cleavages of multiple C-H bonds. This methodology might be applied to synthesize related compounds, highlighting the compound's relevance in synthetic chemistry and material science (Umeda et al., 2011).

Antimicrobial and Antiinflammatory Effects of Quinazolin-4-one Derivatives

New series of quinazolin-4-one derivatives, similar in structure to the query compound, were synthesized and evaluated for their antimicrobial and antiinflammatory effects. This suggests potential applications of the compound in developing new antimicrobial and anti-inflammatory agents (Fathalla et al., 2008).

Antitubercular Evaluation of Novel Hexahydro-2H-Pyrano[3,2-c]quinoline Analogues

Research into hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from structures similar to the query compound, showed significant antitubercular activity. This indicates the potential for developing new antitubercular agents using similar chemical frameworks (Kantevari et al., 2011).

Synthesis and Biological Studies of Quinazolin-4(3H)-one Derivatives

A study focused on the synthesis of quinazolin-4(3H)-one derivatives, containing a (1,3-diphenyl-1H-pyrazol-4-yl) core, which were screened for antimicrobial, antifungal, and anti-tubercular activities. This work emphasizes the compound's relevance in searching for new therapeutic agents (Mehta et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide involves the condensation of 2-amino-4-(furan-2-yl)-5-(4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)pyrazole with 2,2-diphenylacetyl chloride in the presence of a base to form the target compound.", "Starting Materials": [ "2-amino-4-(furan-2-yl)-5-(4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)pyrazole", "2,2-diphenylacetyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(furan-2-yl)-5-(4-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)pyrazole in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Slowly add 2,2-diphenylacetyl chloride to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and add water to precipitate the product.", "Step 5: Collect the product by filtration and wash with water and a suitable organic solvent (e.g. ether, dichloromethane).", "Step 6: Purify the product by recrystallization from a suitable solvent (e.g. ethanol, methanol)." ] }

CAS RN

1207017-89-7

Product Name

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide

Molecular Formula

C29H25N5O3

Molecular Weight

491.551

IUPAC Name

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C29H25N5O3/c35-27-21-14-7-8-15-22(21)30-29(32-27)34-25(18-23(33-34)24-16-9-17-37-24)31-28(36)26(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,9-13,16-18,26H,7-8,14-15H2,(H,31,36)(H,30,32,35)

InChI Key

LMSDSBKSEJUKPQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6

solubility

not available

Origin of Product

United States

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